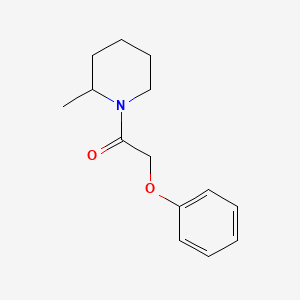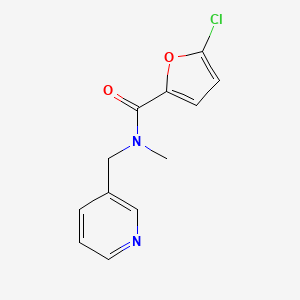
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DMHPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMHPA belongs to the class of piperidine derivatives and has a molecular formula of C16H24N2O2.
科学的研究の応用
DMHPA has shown promising results in various scientific research applications. It has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro. DMHPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
作用機序
The mechanism of action of DMHPA is not fully understood. However, it is believed to exert its neuroprotective and anti-inflammatory effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
DMHPA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. DMHPA has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using DMHPA in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one of the limitations of using DMHPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DMHPA. One potential avenue is to further investigate its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential avenue is to explore its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of DMHPA and to optimize its synthesis and formulation for use in therapeutic applications.
Conclusion:
DMHPA is a promising chemical compound that has shown potential in various scientific research applications. Its neuroprotective and anti-inflammatory effects make it an attractive candidate for further investigation as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic applications.
合成法
DMHPA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylacetonitrile with 4-hydroxypiperidine in the presence of a base. The resulting intermediate is then hydrolyzed to yield DMHPA.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-3-4-13(9-12(11)2)16-15(19)10-17-7-5-14(18)6-8-17/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYQMUMWBNTTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)





